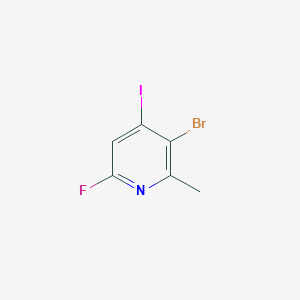
3-Bromo-6-fluoro-4-iodo-2-picoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-4-iodo-2-picoline is a heterocyclic organic compound that belongs to the class of picolines, which are methyl derivatives of pyridine. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the pyridine ring, making it a highly functionalized molecule. The molecular formula of this compound is C6H3BrFIN, and it has a molecular weight of 315.91 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-4-iodo-2-picoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the pyridine ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the above synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are examples of technologies that can be employed to enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-fluoro-4-iodo-2-picoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, fluorine, iodine) can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Bromo-6-fluoro-4-iodo-2-picoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-fluoro-4-iodo-2-picoline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple halogen atoms can enhance its binding affinity and specificity for these targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-fluoro-6-picoline: Similar structure but lacks the iodine substituent.
2-Bromo-3-fluoro-6-methylpyridine: Contains a methyl group instead of an iodine atom.
6-Bromo-3-fluoro-2-methylpyridine: Another derivative with a different substitution pattern.
Uniqueness
3-Bromo-6-fluoro-4-iodo-2-picoline is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern can impart distinct chemical and physical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
884494-46-6 |
|---|---|
Fórmula molecular |
C6H4BrFIN |
Peso molecular |
315.91 g/mol |
Nombre IUPAC |
3-bromo-6-fluoro-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4BrFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3 |
Clave InChI |
UPYIASKXXIPZSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=N1)F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


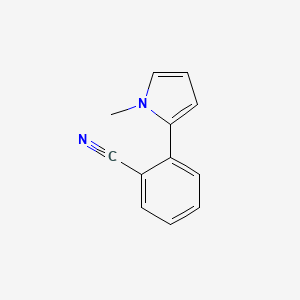
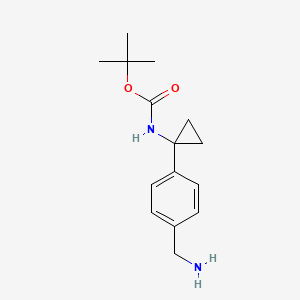
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
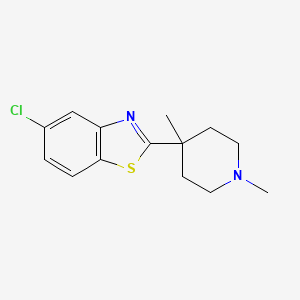
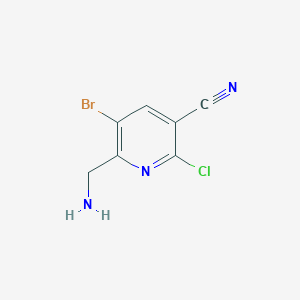
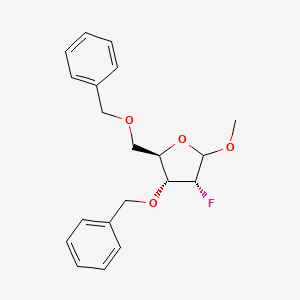
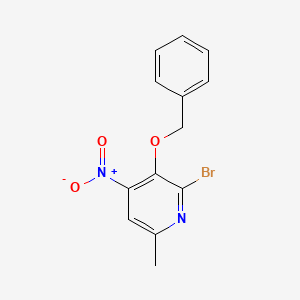
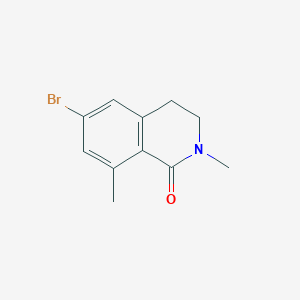
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)

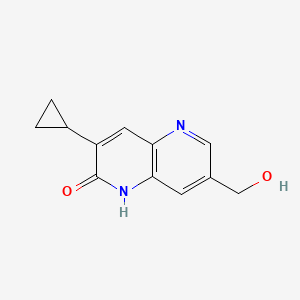
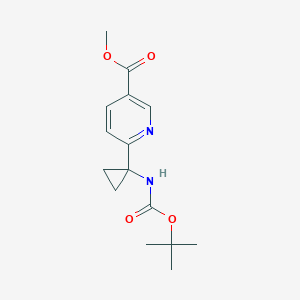
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)

